Imisopasem manganese
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Imisopasem manganese is synthesized through a series of chemical reactions involving manganese and organic ligands. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the coordination of manganese ions with specific ligands to form a stable complex .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes steps such as purification, crystallization, and quality control to meet the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Imisopasem manganese primarily undergoes redox reactions due to its role as a superoxide dismutase mimetic. It catalyzes the dismutation of superoxide anions (O2•−) into oxygen (O2) and hydrogen peroxide (H2O2) .
Common Reagents and Conditions:
Oxidation: this compound can participate in oxidation reactions where it interacts with superoxide anions.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Major Products Formed: The primary products formed from the reactions involving this compound are oxygen and hydrogen peroxide .
Scientific Research Applications
Imisopasem manganese has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a catalyst in redox reactions and as a model compound for studying the mechanisms of superoxide dismutase enzymes.
Biology: this compound is employed in studies related to oxidative stress and cellular protection mechanisms.
Medicine: It has potential therapeutic applications as a radioprotective agent and in the treatment of inflammatory diseases due to its ability to scavenge reactive oxygen species
Industry: The compound is used in the development of new materials and processes that require oxidative stability and protection from free radical damage
Mechanism of Action
Imisopasem manganese mimics the activity of manganese superoxide dismutase by catalyzing the conversion of superoxide anions into less harmful molecules, such as oxygen and hydrogen peroxide. This action helps to prevent oxidative damage to cellular components, including DNA, proteins, and lipids . The compound targets reactive oxygen species and plays a crucial role in mitigating oxidative stress .
Comparison with Similar Compounds
Imisopasem manganese is unique due to its non-peptidyl structure and high stability compared to other superoxide dismutase mimetics . Similar compounds include:
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
These compounds also exhibit superoxide dismutase mimetic activity but differ in their chemical structures, stability, and specific applications .
Properties
Molecular Formula |
C21H35Cl2MnN5 |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene |
InChI |
InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1 |
InChI Key |
WXEMWBBXVXHEPU-XNPJUPKFSA-L |
SMILES |
C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |
Canonical SMILES |
C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |
Synonyms |
imisopasem manganese M 40403 M-40403 M40403 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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